Isoplumbagin

Description

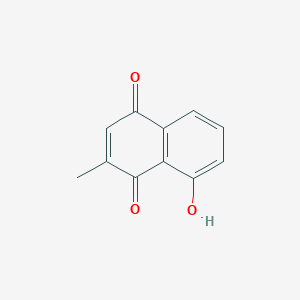

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)7-3-2-4-8(12)10(7)11(6)14/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOIGGHUSNHCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317990 | |

| Record name | Isoplumbagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoplumbagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14777-17-4 | |

| Record name | Isoplumbagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoplumbagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoplumbagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPLUMBAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW8KH5YY53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoplumbagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | Isoplumbagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Isoplumbagin: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoplumbagin, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, details its extraction and isolation methodologies, and elucidates its molecular interactions, particularly its role as a substrate for NAD(P)H quinone dehydrogenase 1 (NQO1) and its influence on mitochondrial dynamics. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cancer biology.

Natural Sources of this compound

This compound (5-hydroxy-3-methyl-1,4-naphthoquinone) is a secondary metabolite found in a select number of plant species. The primary and most cited natural sources of this compound belong to the Plumbaginaceae and Lythraceae families.

-

Plumbago europaea : This species, commonly known as the European leadwort, is a significant natural reservoir of this compound. The compound is distributed throughout the plant, with varying concentrations in the roots, stems, and leaves. While extensive quantitative analysis has been performed on its isomer, plumbagin, in this species, specific quantification of this compound is less documented.

-

Lawsonia inermis : Commonly known as the henna tree, this plant is another notable source of this compound.[1][2] The bark of Lawsonia inermis has been identified as containing this naphthoquinone.[3] Similar to Plumbago, the quantification of another naphthoquinone, lawsone, is more prevalent in the literature.

Other plant families, such as Droseraceae, have been reported to produce naphthoquinones, and while plumbagin is a known constituent, the presence and quantity of this compound require more specific investigation.

Table 1: Quantitative Data on Naphthoquinones in the Natural Sources of this compound

| Plant Species | Plant Part | Compound | Concentration (% w/w) | Analytical Method |

| Plumbago europaea | Roots | Plumbagin | 1.65 ± 0.015 | HPLC |

| Plumbago europaea | Leaves | Plumbagin | 0.51 ± 0.001 | HPLC |

| Plumbago europaea | Stems | Plumbagin | 0.16 ± 0.001 | HPLC |

| Lawsonia inermis | Leaves | Lawsone | 0.76 ± 0.05 | TLC-Densitometry |

| Lawsonia inermis | Leaves | Lawsone | 0.87 ± 0.11 | TLC Image Analysis |

Note: The table primarily presents data for plumbagin and lawsone due to the limited availability of specific quantitative data for this compound in the cited literature. This highlights a research gap in the quantitative analysis of this compound from its natural sources.

Experimental Protocols: Extraction and Isolation of Naphthoquinones

The isolation of this compound from its natural plant sources generally follows established protocols for the extraction of naphthoquinones. The following is a generalized methodology based on techniques reported for isolating plumbagin, which can be adapted for this compound.

General Extraction and Fractionation Workflow

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

2.2.1. Plant Material Preparation: The selected plant material (e.g., roots of Plumbago europaea or bark of Lawsonia inermis) is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

2.2.2. Solvent Extraction:

-

Soxhlet Extraction: A known quantity of the powdered plant material is placed in a thimble and extracted with a suitable solvent (e.g., ethanol, chloroform, or n-hexane) in a Soxhlet apparatus for several hours until the solvent running through the siphon tube is colorless.

-

Maceration: The powdered plant material is soaked in a chosen solvent in a sealed container at room temperature for a period of 3-7 days with occasional agitation. The mixture is then filtered.

2.2.3. Concentration: The solvent from the filtrate is evaporated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a concentrated crude extract.

2.2.4. Chromatographic Purification:

-

Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column. The column is then eluted with a solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate or chloroform.

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate). The spots corresponding to this compound can be visualized under UV light or by using a suitable staining reagent. Fractions showing a prominent spot with an Rf value corresponding to a standard this compound are pooled together.

2.2.5. Crystallization: The pooled fractions are concentrated, and the residue is recrystallized from an appropriate solvent system (e.g., methanol-water or ethanol-water) to obtain pure crystals of this compound. The purity of the isolated compound is then confirmed by spectroscopic techniques such as Mass Spectrometry, NMR (¹H and ¹³C), and FT-IR, and its melting point is determined.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of specific signaling pathways, with its anti-cancer activity being a primary focus of research.

This compound as a Substrate for NQO1

A key mechanism of this compound's anti-cancer effect is its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][4] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, a process that is typically cytoprotective. However, in the context of certain quinone-based drugs, this bioactivation can lead to selective cancer cell death.

This compound is reduced by NQO1 to its hydroquinone form. This hydroquinone is unstable and can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. However, studies suggest that the primary cytotoxic effect of this compound is not through ROS generation but rather through the modulation of mitochondrial function following its reduction by NQO1.[4]

Caption: this compound is bioactivated by NQO1 to induce mitochondrial dysfunction.

Modulation of Mitochondrial Dynamics

Recent studies have revealed that this compound's cytotoxic effects are linked to its ability to modulate mitochondrial dynamics.[1][2][4] Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their health and function. A balance between these two processes is crucial for cellular homeostasis. In many cancer cells, this balance is disrupted, often favoring a more fragmented mitochondrial phenotype (increased fission).

This compound has been shown to reverse the mitochondrial fission phenotype in cancer cells.[1] It is proposed that the hydroquinone metabolite of this compound, generated by NQO1, interacts with key proteins that regulate mitochondrial dynamics. The primary proteins involved are:

-

Dynamin-related protein 1 (Drp1): A key regulator of mitochondrial fission.

-

Mitofusins (Mfn1 and Mfn2): Mediate the fusion of the outer mitochondrial membrane.

-

Optic atrophy 1 (OPA1): Mediates the fusion of the inner mitochondrial membrane.

By likely inhibiting the activity or recruitment of fission proteins like Drp1, or promoting the activity of fusion proteins, this compound shifts the balance towards mitochondrial fusion, leading to an elongated mitochondrial network. This alteration in mitochondrial morphology is associated with reduced mitochondrial complex IV activity, compromised mitochondrial function, and ultimately, the induction of apoptosis in cancer cells.[1]

Caption: this compound modulates mitochondrial dynamics, leading to apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. This guide has summarized its primary natural sources, provided a framework for its extraction and isolation, and detailed its key molecular mechanisms of action.

Future research should focus on several key areas:

-

Quantitative Analysis: There is a clear need for robust, validated analytical methods to accurately quantify this compound in its various natural sources. This will be crucial for standardization and quality control of any future herbal preparations or for identifying high-yielding plant varieties.

-

Optimization of Extraction Protocols: Developing green and efficient extraction and purification protocols for this compound will be essential for its sustainable production and to minimize environmental impact.

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions of this compound with the NQO1 enzyme and the components of the mitochondrial dynamics machinery will provide a more complete understanding of its mode of action and may reveal additional therapeutic targets.

-

Preclinical and Clinical Development: Given its potent anti-cancer activity in preclinical models, further investigation into the safety, efficacy, and formulation of this compound for potential clinical applications is warranted.

References

Isoplumbagin discovery and isolation from Plumbago europaea

An In-Depth Technical Guide to Isoplumbagin and its Relation to Plumbago europaea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-hydroxy-3-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone identified as a constituent of Plumbago europaea. As a structural isomer of the more abundant and widely studied plumbagin, this compound has emerged as a molecule of significant interest for its potent anti-inflammatory, antimicrobial, and particularly its anticancer activities. Recent research has elucidated its mechanism of action, highlighting its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to mitochondrial dysfunction in cancer cells. This technical guide provides a comprehensive overview of this compound, with a focus on its discovery, a detailed representative protocol for its isolation from Plumbago europaea, quantitative data on its biological activity, and a review of its primary signaling pathway. Notably, the guide addresses the current reliance on chemical synthesis for this compound in research, likely due to challenges in its isolation from natural sources.

Discovery and Natural Occurrence

This compound is a known phytochemical constituent of the perennial plant Plumbago europaea L., a species belonging to the Plumbaginaceae family.[1] Historically, phytochemical investigations of the Plumbago genus have predominantly focused on its structural isomer, plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), which is typically the most abundant naphthoquinone in these plants.[2][3] For instance, analyses of P. europaea roots have quantified plumbagin content to be as high as 1.65-1.9%.[2][3]

While this compound is cited as originating from Plumbago europaea, detailed reports on its initial discovery and isolation are sparse in the literature.[1] Modern studies investigating the potent biological activities of this compound often utilize chemically synthesized versions of the compound. This suggests that the natural abundance of this compound in P. europaea may be low, making its isolation for large-scale research challenging and economically unviable compared to chemical synthesis.

Isolation of this compound from Plumbago europaea

The isolation of pure this compound from P. europaea requires a multi-step process designed to extract total naphthoquinones and subsequently separate the structural isomers, plumbagin and this compound. The following is a representative protocol synthesized from established methods for naphthoquinone extraction from Plumbago species.

Representative Experimental Protocol

2.1.1 Plant Material Preparation

-

Collect fresh roots of Plumbago europaea.

-

Wash the roots thoroughly with distilled water to remove soil and debris.

-

Shade-dry the roots at room temperature for 10-15 days until they are brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

2.1.2 Extraction

-

Place 500 g of the powdered root material into a cellulose thimble.

-

Perform continuous hot extraction using a Soxhlet apparatus with 2.5 L of ethyl acetate for 24-48 hours, or until the solvent running through the siphon is colorless.

-

Concentrate the resulting ethyl acetate extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, semi-solid crude extract.

2.1.3 Chromatographic Separation and Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Adsorb a portion of the crude extract (e.g., 10 g) onto a small amount of silica gel to create a dry slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is:

-

100% n-hexane

-

n-hexane:ethyl acetate (98:2)

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

-

Collect fractions (e.g., 25 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2). Visualize spots under UV light (254 nm). Plumbagin and this compound will appear as orange-yellow spots with slightly different Rf values.

-

Pool the fractions containing the target naphthoquinones.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Isomer Separation):

-

The pooled fractions from the silica column, which contain a mixture of plumbagin and this compound, require further separation.

-

Dissolve the concentrated fraction mixture in the mobile phase.

-

Perform preparative HPLC on a C18 column.

-

HPLC Conditions:

-

Column: Reverse-phase C18 (e.g., 250 x 10 mm, 10 µm).

-

Mobile Phase: Isocratic elution with methanol:water (e.g., 80:20 v/v) with 0.1% formic acid.

-

Flow Rate: 4.0 mL/min.

-

Detection: UV detector at 270 nm.

-

-

Collect the distinct peaks corresponding to plumbagin and this compound. Due to the minor structural difference, the retention times will be close, requiring a well-optimized method for baseline separation.

-

Concentrate the this compound-containing fraction to yield the purified compound.

-

2.1.4 Structure Confirmation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, comparing the data with established literature values.

Visualization of Isolation Workflow

Quantitative Data on Biological Activity

Recent studies have focused on the anticancer properties of chemically synthesized this compound, demonstrating its cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OC3-IV2 | Oral Squamous Cell Carcinoma | 5.4 | [4] |

| U87 | Glioblastoma | 2.4 | [4] |

| H1299 | Non-Small Cell Lung Carcinoma | 1.5 | [4] |

| PC3 | Prostate Cancer | 6.0 | [4] |

Table 1: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.

Mechanism of Action: The NQO1 Signaling Pathway

The primary mechanism for this compound's anticancer effect involves its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

-

NQO1 as a Target : this compound acts as a substrate for the NQO1 enzyme.[4][5]

-

Redox Cycling : NQO1 catalyzes a two-electron reduction of this compound, converting the quinone into a less stable hydroquinone.[4][5] This process consumes cellular NADPH/NADH.

-

Mitochondrial Dysfunction : The resulting hydroquinone and subsequent redox cycling are believed to disrupt mitochondrial function. This includes reversing the mitochondrial fission phenotype and reducing the activity of mitochondrial complex IV, ultimately compromising cellular respiration and energy production.[4][5]

-

Cell Death : The severe mitochondrial stress and dysfunction trigger apoptotic pathways, leading to cancer cell death.

Under conditions of oxidative stress, the Keap1/Nrf2/ARE signaling pathway can be activated, leading to the increased expression of antioxidant enzymes, including NQO1.[4]

Visualization of this compound's Mechanism of Action

Key Experimental Protocols

The following are detailed protocols for the primary assays used to quantify the anticancer effects of this compound.

MTT Cell Viability Assay

This assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). Incubate for 48 hours.

-

MTT Addition : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully aspirate the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Boyden Chamber Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix barrier.

-

Insert Preparation : Use 24-well plate inserts with an 8 µm pore size polycarbonate membrane. Coat the top surface of the membrane with 50 µL of a diluted Matrigel basement membrane matrix solution and allow it to solidify by incubating at 37°C for 2-4 hours.

-

Cell Preparation : Culture cells to ~80% confluency. Starve the cells in a serum-free medium for 18-24 hours prior to the assay.

-

Assay Setup :

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound (or vehicle control) at a density of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of each Matrigel-coated insert.

-

-

Incubation : Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell Removal and Staining :

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.

-

Fix the invading cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

-

Data Acquisition : Wash the inserts with PBS. Visualize and count the stained, invaded cells in several random fields under a microscope. Alternatively, the dye can be extracted with a solvent and absorbance can be measured.

-

Analysis : Quantify invasion by comparing the number of invaded cells in the this compound-treated groups to the vehicle control group.

Conclusion

This compound, a naphthoquinone from Plumbago europaea, is a promising natural product for drug development, particularly in oncology. Its potent cytotoxic effects against various cancer cell lines are mediated by a well-defined mechanism involving the NQO1 enzyme and subsequent mitochondrial disruption. However, a significant gap exists between its identification as a natural product and its use in modern research. The prevalence of chemically synthesized this compound in recent key studies underscores the challenges associated with its natural isolation, likely due to low yields and difficult separation from its abundant isomer, plumbagin. Future research should aim to develop efficient and scalable isolation and purification protocols from natural sources or explore semi-synthetic routes to enhance its accessibility for preclinical and clinical development. This will be crucial to fully unlock the therapeutic potential of this potent natural compound.

References

The Role of Isoplumbagin as an NQO1 Substrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoplumbagin (5-hydroxy-3-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone derived from plants such as Lawsonia inermis and Plumbago europaea.[1][2][3] Traditionally recognized for its anti-inflammatory and antimicrobial properties, recent research has unveiled its potent anti-cancer activities.[1][2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is frequently overexpressed in various solid tumors, making it an attractive target for cancer-specific therapies.[1] this compound leverages this differential expression, acting as a prodrug that is bioactivated by NQO1 to exert its cytotoxic effects selectively in cancer cells.

Mechanism of Action: this compound as an NQO1 Substrate

This compound functions as a substrate for the enzyme NQO1, which catalyzes a two-electron reduction of the quinone moiety of this compound to a hydroquinone.[1] This bioactivation is a critical step in its anti-cancer activity. Unlike some other NQO1 substrates, such as β-lapachone, the cytotoxic mechanism of this compound does not appear to involve the generation of significant reactive oxygen species (ROS).[1] Instead, the resulting hydroquinone disrupts mitochondrial function, leading to cancer cell death.[1][2]

The key steps in the proposed mechanism are:

-

Uptake by Cancer Cells: this compound enters cancer cells that overexpress NQO1.

-

NQO1-Mediated Reduction: Cytosolic NQO1 utilizes NADH or NADPH as a cofactor to reduce this compound to its hydroquinone form.[1]

-

Mitochondrial Targeting: The this compound-derived hydroquinone targets the mitochondria.

-

Disruption of Mitochondrial Dynamics: The hydroquinone alters the balance of mitochondrial fission and fusion proteins, leading to a reversal of the mitochondrial fission phenotype often observed in cancer cells.[1][2]

-

Inhibition of Mitochondrial Respiration: this compound has been shown to reduce the activity of mitochondrial complex IV, a key component of the electron transport chain, thereby compromising mitochondrial respiration.[1][2]

-

Induction of Cell Death: The culmination of mitochondrial dysfunction leads to the suppression of cancer cell viability and invasion.[1]

Quantitative Data

The following tables summarize the quantitative data from studies investigating the anti-cancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| OC3-IV2 | Oral Squamous Cell Carcinoma | 5.4 |

| U87 | Glioblastoma | 2.4 |

| H1299 | Non-small Cell Lung Carcinoma | 1.5 |

| PC3 | Prostate Cancer | 6.0 |

Data extracted from Tsao et al. (2020).[1]

Table 2: In Vitro Anti-Invasive Effects of this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Invasion |

| OC3-IV2 | Oral Squamous Cell Carcinoma | 5 - 10 | Suppression |

| H1299 | Non-small Cell Lung Carcinoma | 5 - 10 | Suppression |

| PC3 | Prostate Cancer | 5 - 10 | Suppression |

| HeLa | Cervical Cancer | 5 - 10 | Suppression |

| U87 | Glioblastoma | 5 - 10 | No significant suppression |

Data extracted from Tsao et al. (2020).[1]

Table 3: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Tumor Growth Inhibition |

| SCID mice | OC3-IV2 (Oral Squamous Cell Carcinoma) | 2 mg/kg this compound, intraperitoneally, every 3 days for 2 weeks | Significant inhibition of orthotopic xenograft tumor growth |

Data extracted from Tsao et al. (2020).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound (typically ranging from 1 to 100 µM) or DMSO as a vehicle control for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: The plates were incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Cell Invasion Assay (Boyden Chamber Assay)

-

Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane were coated with Matrigel (a basement membrane matrix).

-

Cell Seeding: Cancer cells (2 x 10⁴ cells) were seeded into the upper chamber in serum-free medium containing various concentrations of this compound or DMSO.

-

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The chambers were incubated for 16-24 hours to allow for cell invasion.

-

Cell Fixation and Staining: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. The invading cells on the lower surface were fixed with methanol and stained with a solution such as Giemsa or crystal violet.

-

Quantification: The number of invading cells was counted in several random fields under a microscope.

In Vitro NQO1 Activity Assay

-

Reaction Mixture: A reaction mixture was prepared containing Tris-HCl buffer, BSA, FAD, and NADH.

-

Substrate Addition: Menadione (a known NQO1 substrate) or this compound was added to the reaction mixture. A control with no substrate was also included.

-

Enzyme Addition: Recombinant NQO1 enzyme or cell lysate containing NQO1 was added to initiate the reaction.

-

Detection: The reduction of a water-soluble tetrazolium salt (WST-1) to a yellow-colored formazan product by the reduced menadione or this compound was measured spectrophotometrically at 450 nm. An increase in absorbance indicates NQO1 activity.

In Vivo Orthotopic Xenograft Model

-

Cell Implantation: OC3-IV2 oral squamous carcinoma cells were injected into the oral buccal of severe combined immunodeficient (SCID) mice to establish an orthotopic xenograft model.[1]

-

Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 25 mm³).[1]

-

Treatment: Mice were treated with intraperitoneal injections of this compound (2 mg/kg) or a vehicle control (DMSO) every three days for a period of two weeks.[1]

-

Monitoring: Tumor volume and body weight of the mice were monitored regularly throughout the treatment period.

-

Endpoint Analysis: At the end of the study, mice were euthanized, and the tumors were excised for further analysis.

Visualizations

Signaling Pathway of this compound as an NQO1 Substrate

Caption: this compound's NQO1-mediated anticancer pathway.

Experimental Workflow for Evaluating this compound

References

A Technical Guide to the Anti-inflammatory Properties of Isoplumbagin

For Researchers, Scientists, and Drug Development Professionals

Isoplumbagin (5-hydroxy-3-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants such as Lawsonia inermis and Plumbago europaea.[1][2][3][4] It has garnered scientific interest for its diverse bioactive properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4][5][6] This document provides a comprehensive technical overview of the anti-inflammatory potential of this compound, focusing on its mechanisms of action, relevant signaling pathways, and supporting experimental data.

While this compound is recognized for its anti-inflammatory effects, a significant portion of the detailed mechanistic research in this area has been conducted on its close structural isomer, plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone). Therefore, this guide will present the available data for this compound and supplement it with the more extensively studied mechanisms of plumbagin to provide a broader understanding of the potential pathways involved. This comparative approach offers a valuable framework for future research into this compound's specific therapeutic applications.

Overview of Anti-inflammatory Action

This compound has demonstrated anti-inflammatory activity in preclinical models. Notably, it has been shown to be effective against Carrageenan-induced rat paw oedema, a classic model of acute inflammation.[2] This effect suggests an ability to modulate the physiological response to inflammatory stimuli. However, the majority of in-depth molecular studies have focused on its isomer, plumbagin, which has been shown to exert its effects through the modulation of key inflammatory signaling cascades.

The primary mechanisms attributed to the anti-inflammatory effects of the plumbagin family of compounds include:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: A crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8][9][10][11]

-

Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways: Key signaling routes that regulate cellular responses to a wide range of stimuli, including inflammatory signals.[7][10][12]

-

Reduction of Pro-inflammatory Mediators: Decreased production of cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][11][13]

Modulation of Key Signaling Pathways

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[9][14]

Studies on plumbagin demonstrate potent inhibition of this pathway. Plumbagin has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[11][13][14] This action effectively halts the downstream production of NF-κB-regulated inflammatory mediators.

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[7] Activation of these kinases by stimuli such as LPS leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes like TNF-α, IL-1β, and IL-6.[7]

Plumbagin has been observed to attenuate the LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK in RAW 264.7 macrophage cells.[7] By inhibiting the activation of these key kinases, plumbagin effectively dampens the inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies on plumbagin, which serve as a strong proxy for the potential efficacy of this compound. These studies demonstrate a dose-dependent inhibition of key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Plumbagin

| Cell Line | Stimulant | Mediator Inhibited | Effective Concentration | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 2.5 - 7.5 µM | [7] |

| RAW 264.7 | LPS | TNF-α | 2.5 - 7.5 µM | [7] |

| RAW 264.7 | LPS | IL-1β | 2.5 - 7.5 µM | [7] |

| RAW 264.7 | LPS | IL-6 | 2.5 - 7.5 µM | [7] |

| RAW 264.7 | LPS | iNOS Expression | 2.5 - 7.5 µM | [7] |

| Human OA Chondrocytes | IL-1β | Nitric Oxide (NO) | 2 - 10 µM | [13] |

| Human OA Chondrocytes | IL-1β | Prostaglandin E2 (PGE2) | 2 - 10 µM | [13] |

| Human OA Chondrocytes | IL-1β | COX-2 Expression | 2 - 10 µM | [13] |

| Human OA Chondrocytes | IL-1β | MMP-1, MMP-3, MMP-13 | 2 - 10 µM | [13] |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Plumbagin

| Animal Model | Condition | Effect | Dosage (Oral) | Reference |

| Rat | Carrageenan-induced paw edema | Suppression of edema | 5 - 20 mg/kg | [11] |

| Mouse | Acetic acid-induced writhing | Reduction in writhing episodes | 5 - 20 mg/kg | [11] |

| Mouse | LPS-induced endotoxic shock | Prevention of mortality | Not specified | [10] |

| Mouse | Destabilization of medial meniscus (OA model) | Prevention of cartilage destruction | Not specified | [13] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory properties of plumbagin, which are directly applicable to the study of this compound.

This protocol describes the assessment of anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for mediator analysis) and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound (or plumbagin) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Analysis (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, iNOS, COX-2) via SDS-PAGE and immunoblotting with specific antibodies.

-

Cell Viability Assay: An MTT or CCK-8 assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound at the tested concentrations.[7]

This protocol outlines a standard method for assessing acute anti-inflammatory activity in vivo.

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

-

Compound Administration: Animals are divided into groups (e.g., vehicle control, positive control like Indomethacin, and this compound treatment groups). This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) approximately 60 minutes before the inflammatory insult.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11]

Conclusion

This compound is a promising natural compound with documented anti-inflammatory properties. While its specific molecular mechanisms are still under investigation, the extensive research on its isomer, plumbagin, provides a robust scientific basis for its potential modes of action. The inhibition of the NF-κB and MAPK signaling pathways appears to be a central mechanism, leading to a significant reduction in the production of a wide array of pro-inflammatory mediators. The quantitative data available for plumbagin highlight its potency in both in vitro and in vivo models of inflammation.

For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on delineating the precise molecular targets of this compound, conducting comparative studies against plumbagin to understand structure-activity relationships, and evaluating its efficacy and safety in more complex preclinical models of chronic inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for advancing the scientific understanding and potential therapeutic application of this important natural product.

References

- 1. Discovery of this compound as a Novel NQO1 Substrate and Anti-Cancer Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as a Novel NQO1 Substrate and Anti-Cancer Quinone [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Effectiveness of this compound and Plumbagin in Regulating Amplitude, Gating Kinetics, and Voltage-Dependent Hysteresis of erg-mediated K+ Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plumbagin inhibits LPS-induced inflammation through the inactivation of the nuclear factor-kappa B and mitogen activated protein kinase signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of plumbagin are mediated by inhibition of NF-kappaB activation in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. Plumbagin, a vitamin K3 analogue, abrogates lipopolysaccharide-induced oxidative stress, inflammation and endotoxic shock via NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and analgesic effect of plumbagin through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | 3-Chloroplumbagin Induces Cell Death in Breast Cancer Cells Through MAPK-Mediated Mcl-1 Inhibition [frontiersin.org]

- 13. Plumbagin Prevents IL-1β-Induced Inflammatory Response in Human Osteoarthritis Chondrocytes and Prevents the Progression of Osteoarthritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Effects of Isoplumbagin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isoplumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone found in plants of the Plumbaginaceae, Ebenceae, and Droseraceae families, has demonstrated significant antimicrobial properties against a wide range of pathogens.[1][2] This technical guide provides an in-depth overview of the antimicrobial effects of this compound, detailing its activity against various bacterial and fungal strains. It summarizes key quantitative data, outlines established experimental protocols for its evaluation, and illustrates its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum and Potency

This compound exhibits broad-spectrum antimicrobial activity, with a pronounced effect against Gram-positive bacteria and notable efficacy against select Gram-negative bacteria and fungi. Its potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antibacterial Activity

Quantitative studies have consistently shown that this compound is a potent inhibitor of bacterial growth, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 1.56 | [3] |

| Staphylococcus aureus | Gram-positive | 4 | [1] |

| Staphylococcus aureus | Gram-positive | 5 | [4] |

| Methicillin-Resistant S. aureus (MRSA) (100 isolates) | Gram-positive | 4 - 8 | [2] |

| Staphylococcus saprophyticus | Gram-positive | 0.029 - 0.117 | [5] |

| Streptococcus pyogenes | Gram-positive | 0.029 - 0.117 | [5] |

| Enterococcus faecalis | Gram-positive | 0.029 - 0.117 | [5] |

| Pseudomonas aeruginosa | Gram-negative | 0.029 - 0.117 | [5] |

| Escherichia coli | Gram-negative | 0.029 - 0.117 | [5] |

| Klebsiella pneumoniae | Gram-negative | 0.029 - 0.117 | [5] |

| Salmonella Typhi | Gram-negative | 0.029 - 0.117 | [5] |

| Escherichia coli (ATCC 25922) | Gram-negative | 31.25 | [6] |

Table 2: Minimum Bactericidal Concentration (MBC) and Zone of Inhibition Data

| Bacterial Strain(s) | Type | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Gram-positive isolates | Gram-positive | 0.235 - 0.94 | 28 - 35 | [5] |

| Gram-negative isolates | Gram-negative | 0.235 - 0.94 | 17 - 26 | [5] |

Antifungal Activity

This compound has also proven effective against opportunistic fungal pathogens like Candida albicans.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans | 0.78 | [3] |

| Candida albicans | 5 | [4] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, involving several disruptive actions on microbial cells. Transmission electron microscopy has confirmed that the compound induces changes to the cell wall and cytoplasm in MRSA.[2] Key proposed mechanisms include the generation of reactive oxygen species (ROS), inhibition of essential enzymes, and disruption of metabolic pathways.[1]

-

Generation of Reactive Oxygen Species (ROS): The mode of action for this compound's antibacterial activity may involve the enhancement of ROS.[1] This oxidative stress can lead to the inactivation of cellular enzymes and damage to proteins, ultimately causing cell death.[1]

-

Enzyme Inhibition: Molecular docking studies have revealed that this compound has a high binding specificity to the DNA gyrase binding site in S. aureus.[7] By inhibiting this essential enzyme, this compound disrupts DNA replication and repair, leading to cell death.

-

Metabolic Disruption: Metabolomic analyses suggest that this compound can disrupt critical metabolic pathways. In combination with other antibiotics, it has been shown to enhance the tricarboxylic acid (TCA) cycle.[1] Studies on E. coli indicate that it significantly disrupts the metabolism of amino acids, lipids, and fatty acids.[6]

Experimental Protocols

Standardized methodologies are crucial for assessing the antimicrobial properties of this compound. The following protocols are based on established methods described in the literature.[8][9][10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution or macrodilution method is commonly employed.[8]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound, typically by dissolving the pure compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) and then diluting with distilled water.[13] The final concentration of the solvent should be confirmed to not inhibit microbial growth.[8]

-

Inoculum Preparation:

-

Bacteria: Prepare a bacterial inoculum in a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.[8] Dilute the culture in Mueller-Hinton broth to a density equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Yeast: Grow yeast cultures (e.g., C. albicans) in Sabouraud broth at 28°C for 24 hours.[8] Adjust the culture density to a 0.5 McFarland standard.[8]

-

-

Assay Setup:

-

In a 96-well microtiter plate or a series of test tubes, prepare serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth.

-

Add the prepared microbial inoculum to each well or tube to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

-

Incubation: Incubate the plates or tubes at 37°C for 24 hours for bacteria and at 28°C for 24-48 hours for yeast.[8]

-

Result Determination: The MIC is the lowest concentration of this compound in the wells/tubes where no visible turbidity (growth) is observed.[8]

References

- 1. Interactions of plumbagin with five common antibiotics against Staphylococcus aureus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity in vitro of plumbagin isolated from Plumbago species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of plumbagin, a naturally occurring naphthoquinone from Plumbago rosea, against Staphylococcus aureus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and potential mechanisms of plumbagin against Escherichia coli and its application in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of Plumbago indica and ligand screening of plumbagin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing [mdpi.com]

An In-depth Technical Guide to the Early Therapeutic Potential of Isoplumbagin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoplumbagin (5-hydroxy-3-methyl-1,4-naphthoquinone) is a naturally occurring quinone found in plants such as Lawsonia inermis and Plumbago europaea[1][2]. Historically, it has been recognized for its anti-inflammatory and antimicrobial properties[1][2][3]. Early-stage research has unveiled its significant potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the foundational research into this compound's therapeutic capabilities, with a focus on its anticancer effects, underlying mechanisms of action, and detailed experimental methodologies.

Anticancer Therapeutic Potential

Emerging evidence highlights this compound as a promising anticancer compound. Studies have demonstrated its efficacy against a range of human cancer cell lines, including oral squamous cell carcinoma (OSCC), glioblastoma, non-small cell lung carcinoma (NSCLC), prostate cancer, and cervical cancer[1][2]. The primary mechanism of its cytotoxic action involves its role as a substrate for NAD(P)H quinone dehydrogenase 1 (NQO1), which leads to mitochondrial dysfunction and suppression of cancer cell growth and invasion[1][3].

Mechanism of Action: NQO1-Mediated Cytotoxicity

The core of this compound's anticancer activity lies in its interaction with the NQO1 enzyme. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones[2].

-

Substrate for NQO1: this compound acts as a novel substrate for NQO1[1][2].

-

Hydroquinone Generation: The NQO1-mediated reduction of this compound generates a hydroquinone form of the compound[1][3].

-

Mitochondrial Dysfunction: This hydroquinone disrupts mitochondrial function by reversing the mitochondrial fission phenotype and reducing the activity of mitochondrial complex IV[1][3].

-

Cell Death: The compromised mitochondrial function ultimately leads to the suppression of cancer cell viability[1].

This NQO1-dependent mechanism suggests that the expression levels of NQO1 in tumors could be a key determinant of their sensitivity to this compound treatment[2].

References

Methodological & Application

Isoplumbagin Protocol for In Vitro Cell Culture Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoplumbagin (5-hydroxy-3-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone with demonstrated anti-inflammatory, anti-microbial, and potent anti-cancer properties.[1] It has emerged as a compound of interest in oncological research due to its ability to suppress cell viability and invasion in a variety of cancer cell lines, including oral squamous cell carcinoma, glioblastoma, non-small cell lung carcinoma, prostate cancer, and cervical cancer.[1][2][3][4][5] This document provides detailed protocols for in vitro cell culture studies involving this compound, focusing on its mechanism of action, which primarily involves the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.

Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms. A key pathway involves its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. The NQO1-mediated reduction of this compound leads to the generation of an unstable hydroquinone, which redox cycles and produces a significant amount of reactive oxygen species (ROS).[1] This surge in intracellular ROS induces oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

Furthermore, this compound has been shown to modulate several critical signaling pathways implicated in cancer cell survival and proliferation. These include the p53, c-Jun N-terminal kinase (JNK), and PI3K/Akt/mTOR pathways.[6][7] By interfering with these pathways, this compound can halt the cell cycle, typically at the G2/M phase, and trigger the intrinsic apoptotic cascade.[6][7][8]

Data Presentation: this compound and Plumbagin IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its isomer, plumbagin, across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Plumbagin | A549 | Non-small cell lung cancer | Not Specified | 3.10 ± 0.5 | [9] |

| Plumbagin | NCI-H522 | Non-small cell lung cancer | Not Specified | 4.10 ± 0.5 | [9] |

| Plumbagin | A549 | Gefitinib-sensitive lung cancer | Not Specified | 3.2 | [10] |

| Plumbagin | A549GR | Gefitinib-resistant lung cancer | Not Specified | 4.5 | [10] |

| Plumbagin | MCF-7 | Breast cancer | 24 | 2.63 ± 0.01 | [11] |

| Plumbagin | MCF-7 | Breast cancer | 48 | 2.86 ± 0.01 | [11] |

| Plumbagin | MCF-7 | Breast cancer | 72 | 2.76 ± 0.01 | [11] |

Experimental Protocols

Preparation of this compound for Cell Culture

-

Stock Solution Preparation: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[12]

Materials:

-

96-well cell culture plates

-

This compound working solutions

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound working solutions

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.[14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14][15]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well cell culture plates

-

This compound working solutions

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

-

Cell Harvesting: Harvest cells as described for the apoptosis assay.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[16][17][18]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

-

Analysis: Analyze the samples by flow cytometry.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Black 96-well plates or flow cytometry tubes

-

This compound working solutions

-

DCFH-DA (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with HBSS or PBS. Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM) in HBSS or serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS or PBS to remove excess probe.[19]

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FL1 channel).[19][20]

Western Blot Analysis of Signaling Pathways

Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

-

6-well or 10 cm cell culture dishes

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, Bax, Bcl-2, caspases, cyclins, CDKs, Akt, p-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

Caption: this compound's proposed mechanism of action.

Caption: General experimental workflow for in vitro studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of this compound as a Novel NQO1 Substrate and Anti-Cancer Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a Novel NQO1 Substrate and Anti-Cancer Quinone. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of this compound as a Novel NQO1 Substrate and Anti-Cancer Quinone. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Plumbagin induces G2/M arrest, apoptosis, and autophagy via p38 MAPK- and PI3K/Akt/mTOR-mediated pathways in human tongue squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) induces apoptosis and cell cycle arrest in A549 cells through p53 accumulation via c-Jun NH2-terminal kinase-mediated phosphorylation at serine 15 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plumbagin induces G2-M arrest and autophagy by inhibiting the AKT/mammalian target of rapamycin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plumbagin engenders apoptosis in lung cancer cells via caspase-9 activation and targeting mitochondrial-mediated ROS induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plumbagin promotes mitochondrial mediated apoptosis in gefitinib sensitive and resistant A549 lung cancer cell line through enhancing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Isoplumbagin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoplumbagin (5-hydroxy-3-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants such as Plumbago europaea and Lawsonia inermis. It has garnered significant interest in the field of oncology due to its demonstrated anti-inflammatory, antimicrobial, and potent anticancer activities. This compound has been shown to suppress cell viability and invasion in a variety of cancer cell lines, including oral squamous cell carcinoma, glioblastoma, non-small cell lung carcinoma, prostate cancer, and cervical cancer.[1]

The primary mechanism of this compound's cytotoxic effect involves its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1, an enzyme often overexpressed in cancer cells, catalyzes the two-electron reduction of this compound to a hydroquinone. This reduction product then compromises mitochondrial function, notably by reducing the activity of mitochondrial complex IV and altering mitochondrial dynamics, ultimately leading to cancer cell death.[1]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. Additionally, it presents a summary of reported IC50 values for this compound in various cancer cell lines and visual representations of the experimental workflow and the key signaling pathway involved in its mechanism of action.

Data Presentation

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OC3-IV2 | Oral Squamous Cell Carcinoma | 5.4 | [1] |

| U87 | Glioblastoma | 2.4 | [1] |

| H1299 | Non-small Cell Lung Carcinoma | 1.5 | [1] |

| PC3 | Prostate Cancer | 6.0 | [1] |

| HeLa | Cervical Cancer | Not specified | [1] |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity Testing

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.

1. Materials and Reagents:

-

This compound (stock solution prepared in DMSO, protected from light)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

2. Experimental Procedure:

Day 1: Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well, to be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

Day 2: this compound Treatment

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Day 4 (after 48h incubation): MTT Assay

-

After the incubation period, carefully remove the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

After the incubation, carefully remove the MTT-containing medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

3. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Caption: Workflow of the MTT assay for this compound cytotoxicity testing.

Caption: this compound's NQO1-mediated cytotoxic signaling pathway.

References

Application Notes and Protocols for Boyden Chamber Assay: Investigating Isoplumbagin's Effect on Cell Invasion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Boyden chamber assay to assess the anti-invasive properties of Isoplumbagin, a naturally occurring naphthoquinone. Detailed protocols for the primary invasion assay, as well as supplementary assays for cell viability and protein analysis, are included to ensure robust and reproducible results.

Introduction to this compound and Cell Invasion

This compound (5-hydroxy-3-methyl-1,4-naphthoquinone) is a bioactive compound that has demonstrated potential anti-cancer properties. A critical aspect of cancer progression is cell invasion, a process where cancer cells penetrate the extracellular matrix (ECM) and basement membrane to metastasize to distant organs. The Boyden chamber assay is a widely used in vitro method to quantify the invasive potential of cells in response to chemical compounds like this compound.